1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride

HPLC Method Validation Impurity Profiling Pharmaceutical Quality Control

1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0) is the dihydrochloride salt form of Flunarizine EP Impurity A (free base CAS 27469-60-9), a benzhydrylpiperazine derivative classified by the European Pharmacopoeia as a specified impurity in flunarizine drug substance and products. The compound is formed during flunarizine synthesis and also arises as the primary N-dealkylated metabolite (M-1) of flunarizine via cytochrome P450-mediated oxidative metabolism.

Molecular Formula C17H20Cl2F2N2
Molecular Weight 361.3 g/mol
CAS No. 27758-39-0
Cat. No. B12837078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride
CAS27758-39-0
Molecular FormulaC17H20Cl2F2N2
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
InChIInChI=1S/C17H18F2N2.2ClH/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14;;/h1-8,17,20H,9-12H2;2*1H
InChIKeyHXHSZOBIAZPATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0) – Compound Identity and Pharmacopoeial Classification


1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0) is the dihydrochloride salt form of Flunarizine EP Impurity A (free base CAS 27469-60-9), a benzhydrylpiperazine derivative classified by the European Pharmacopoeia as a specified impurity in flunarizine drug substance and products [1]. The compound is formed during flunarizine synthesis and also arises as the primary N-dealkylated metabolite (M-1) of flunarizine via cytochrome P450-mediated oxidative metabolism [2]. Structurally bearing two para-fluorine atoms on the benzhydryl moiety and a free secondary piperazine NH, it serves as a key reference standard for analytical method development, quality control (QC) testing, and Abbreviated New Drug Application (ANDA) regulatory submissions, as well as a versatile synthetic intermediate for novel tubulin polymerization inhibitors and benzhydrylpiperazine carboxamide derivatives .

Why Generic Substitution of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0) Fails in Analytical and Regulatory Contexts


Substituting 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride with the free base (CAS 27469-60-9), a different salt form (e.g., acetate or TFA), or any structurally related benzhydrylpiperazine impurity (e.g., Impurity B, C, or D) compromises analytical accuracy and regulatory acceptability because each entity possesses distinct physicochemical properties affecting solubility, chromatographic retention behaviour, and detector response [1]. The European Pharmacopoeia specifies Impurity A by its unique chemical identity, and HPLC methods validated under ICH guidelines demonstrate that Impurity A elutes at a specific retention time with resolution ≥1.6 from the flunarizine main peak and other impurities under optimised sub-2 µm column conditions [2]. Furthermore, a patented detection method established that Impurity A and 4,4-difluorobenzhydryl alcohol require UV monitoring at 210 nm, whereas impurities B, C, and D are quantified at 253 nm – confirming that a generic reference material cannot serve as a quantitative proxy [3]. These verified differences in retention, resolution, and spectral properties underscore why only the certified dihydrochloride salt reference standard ensures accurate, reproducible, and regulatorily defensible impurity profiling.

Quantitative Differentiation Evidence Guide for 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0)


Differential UV Detection Wavelength versus Flunarizine Impurities B, C, and D

A patented HPLC method for flunarizine hydrochloride preparations establishes that Impurity A (target compound, as dihydrochloride) and 4,4-difluorobenzhydryl alcohol are quantified at 210 nm, while all other specified impurities (B, C, D) and unknown impurities are quantified at 253 nm [1]. This dual-wavelength strategy is required because Impurity A lacks the cinnamyl chromophore present in flunarizine and impurities B–D, resulting in a distinct UV absorption maximum.

HPLC Method Validation Impurity Profiling Pharmaceutical Quality Control

Chromatographic Resolution from Flunarizine Main Peak under Optimised Sub-2 µm UHPLC Conditions

A validated HPLC method using a Thermo Scientific Hypersil Gold C18 column (50 mm × 4.6 mm, 1.9 µm) and gradient elution with acetonitrile–ammonium acetate–tetrabutylammonium hydrogen sulfate buffer achieved a resolution of ≥1.6 for all components including Impurity A relative to the flunarizine main peak, with complete elution of all impurities within 4.3 min [1]. This sub-2 µm method reduced total run time by approximately 60% compared to the original EP method on a 3 µm Hypersil BDS C18 column (20 min run time, Impurity D eluting at ~8 min) [1].

Chromatographic Separation UHPLC Pharmaceutical Analysis

Salt Form Identity: Dihydrochloride versus Free Base – Solubility and Handling Properties

The free base form (CAS 27469-60-9) exhibits aqueous solubility of 0.34 g/L at 20°C, while being highly soluble in organic solvents (methanol, ethanol, DMF, acetone, dichloromethane: >500 g/L) . The dihydrochloride salt (CAS 27758-39-0), by virtue of bis-protonation of the piperazine ring nitrogens, is expected to show substantially enhanced aqueous solubility typical of piperazine hydrochloride salts, facilitating direct dissolution in aqueous diluents for HPLC sample preparation without the need for organic co-solvents . The dihydrochloride also provides higher molecular weight (361.26 vs. 288.34 g/mol) and distinct physical presentation, with a calculated LogP of 4.83, boiling point of 426.6°C at 760 mmHg, and flash point of 211.8°C .

Salt Selection Solubility Reference Standard Preparation

Regulatory Monograph Status: EP-Specified Impurity with Quantitative Linearity (RSD ≤ 2.04%)

The validated HPLC method for flunarizine impurities demonstrated that calibration curves for Impurity A achieved a correlation coefficient ranging from 0.9992 to 0.9996 across the concentration range of 15–40 µg/mL, with percent relative standard deviation (RSD) values for Impurity A ranging from 0.05% to 2.04% [1]. This linearity and precision data, generated in accordance with ICH Q2(R1) guidelines, establish that the dihydrochloride salt reference standard enables quantitative determination of Impurity A within the EP acceptance criteria for flunarizine drug substance [1][2].

Pharmacopoeial Compliance Method Linearity ANDA Submission

Metabolic Pathway Selectivity: N-Dealkylated Metabolite (M-1) with Sex-Dependent Formation Kinetics

In vitro oxidative metabolism studies in rat liver microsomes identified 1-[bis-(4-fluorophenyl)methyl]piperazine (M-1) as the primary N-dealkylated metabolite of flunarizine, alongside the ring-hydroxylated metabolite M-2 and the further-oxidised product 4,4′-difluorobenzophenone (M-3) [1]. Kinetic analysis demonstrated a significant sex difference (male > female) in the formation of M-1 and M-3 in Wistar rats, whereas M-2 formation showed no sex difference [1]. The introduction of two fluorine atoms to cinnarizine (unfluorinated prototype) to form flunarizine decreased the formation clearances (Clf) for most metabolites, especially the N-dealkylated product [1].

Drug Metabolism CYP450 Metabolite Identification

Application Scenarios for 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride (CAS 27758-39-0) in Analytical, Synthetic, and Pharmacological Workflows


Pharmaceutical ANDA/NDA Method Validation and Quality Control

This certified dihydrochloride salt reference standard is used for HPLC method development and validation according to ICH Q2(R1) guidelines, with established linearity (r ≥ 0.9992 over 15–40 µg/mL) and precision (RSD ≤ 2.04%) [1]. Its unique UV detection at 210 nm, distinct from impurities B–D monitored at 253 nm, ensures accurate quantification in flunarizine drug substance and finished product testing [2], supporting regulatory submissions to FDA, EMA, and other agencies where EP-specified impurity control is mandatory.

Pharmacopoeial Reference Standard and System Suitability Testing

As the EP-designated Impurity A, this dihydrochloride salt is employed for system suitability testing (SST) in pharmacopoeial HPLC methods for flunarizine, achieving resolution ≥1.6 from the main API peak and other impurities under optimised sub-2 µm column conditions with total run times under 5 minutes [1]. Its high purity and certified COA (with NMR, HPLC, MS data) make it suitable as a primary calibrator for external standard quantification.

In Vivo and In Vitro Metabolite Identification and Pharmacokinetic Profiling

The compound serves as the authentic reference standard for M-1, the primary N-dealkylated metabolite of flunarizine generated via CYP450-mediated oxidation in liver microsomes [3]. Its availability as a characterised dihydrochloride salt supports quantitative LC-MS/MS bioanalytical method development for metabolite profiling, tissue distribution studies, and drug-drug interaction assessments where M-1 formation may be altered by CYP inducers or inhibitors.

Synthetic Intermediate for Novel Benzhydrylpiperazine Derivatives and Tubulin Polymerization Inhibitors

The compound is utilised as a key building block in the synthesis of novel tubulin polymerization inhibitors and benzhydrylpiperazine carboxamide derivatives with demonstrated cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines . The dihydrochloride salt form provides enhanced solubility and handling characteristics for solution-phase parallel synthesis and medicinal chemistry optimisation campaigns.

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